![molecular formula C8H11NO2 B3425885 Trans-4-cyanocyclohexanecarboxylic acid CAS No. 4848-16-2](/img/structure/B3425885.png)
Trans-4-cyanocyclohexanecarboxylic acid
Overview
Description
Trans-4-cyanocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.17844 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of Trans-4-cyanocyclohexanecarboxylic acid consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural analysis may require additional resources or tools.Physical And Chemical Properties Analysis
Trans-4-cyanocyclohexanecarboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 348.1±35.0 °C at 760 mmHg, and a molecular refractivity of 38.6±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Catalytic Oxidation and Chemical Synthesis
Catalytic oxidation processes play a critical role in the chemical industry, especially in the synthesis of intermediates like cyclohexene derivatives. These processes can lead to a variety of products with different oxidation states and functional groups, indicating the importance of selective catalytic oxidation in achieving targeted chemical synthesis (Cao et al., 2018). The research into controlled oxidation reactions showcases the potential for developing specific pathways for the synthesis of compounds like Trans-4-cyanocyclohexanecarboxylic acid, emphasizing the synthetic value for both academic and industrial applications.
Environmental and Health Implications
The study of chemical compounds also extends to their environmental and health impacts. For instance, the degradation products of certain industrial solvents have been evaluated for their acute and subchronic oral toxicity, as well as their impact on human health through water contamination (Paustenbach et al., 2015). Understanding the toxicity and environmental behavior of related compounds can provide insights into the safe handling and potential risks associated with Trans-4-cyanocyclohexanecarboxylic acid.
Biotechnological Applications
The biotechnological production and valorization of muconic acid, a dicarboxylic acid with conjugated double bonds, highlight the growing interest in utilizing biotechnological pathways for the synthesis of valuable chemical intermediates (Khalil et al., 2020). This research underscores the potential of biotechnological methods in producing and valorizing compounds structurally related to Trans-4-cyanocyclohexanecarboxylic acid, demonstrating the versatility of such compounds as monomers for specialty polymers and as starting materials for the synthesis of other value-added products.
Pharmaceutical and Therapeutic Research
The exploration of certain compounds in cancer therapy and their mechanisms of action, such as retinoids, which are known for their roles in inducing differentiation and/or growth inhibition in a variety of tumor cell lines, offers a glimpse into the therapeutic potential of structurally complex molecules (Smith et al., 1992). While Trans-4-cyanocyclohexanecarboxylic acid may not have a direct role in these applications, the methodologies and findings from such studies can inform future research on its potential pharmaceutical or therapeutic uses.
properties
IUPAC Name |
4-cyanocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWYCAIEUYAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435944 | |
Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-cyanocyclohexanecarboxylic acid | |
CAS RN |
15177-68-1, 4848-16-2 | |
Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-cyanocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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